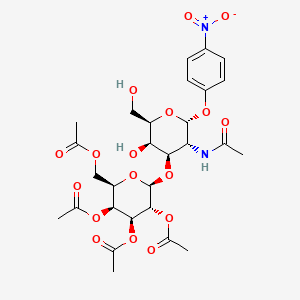

4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

Descripción general

Descripción

4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a nitrophenyl group, an acetamido group, and a galactopyranosyl moiety. It is often used in biochemical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups in the galactopyranosyl moiety using acetyl groups. This is followed by the introduction of the nitrophenyl group and the acetamido group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Aplicaciones Científicas De Investigación

Structural Representation

The structural complexity of this compound contributes to its diverse applications. The presence of the nitrophenyl group enhances its reactivity and selectivity in various reactions.

Biochemical Research

4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside is utilized as a substrate in enzyme assays. Its structure allows it to be hydrolyzed by specific glycosidases, making it valuable for studying enzyme kinetics and mechanisms.

Case Study: Glycosidase Activity Assays

In a study examining the activity of β-galactosidase, this compound was used to measure the enzymatic hydrolysis rate. The results indicated a significant correlation between substrate concentration and reaction velocity, allowing for the determination of kinetic parameters such as and .

Medicinal Chemistry

The compound has potential applications in drug design due to its ability to mimic natural substrates in biological systems. This property can be exploited in developing inhibitors for glycosidases that are implicated in various diseases.

Case Study: Inhibitor Development

Research focused on synthesizing derivatives of this compound to enhance inhibitory activity against specific glycosidases linked to cancer progression. The modifications led to increased binding affinity and selectivity, demonstrating its potential as a lead compound for therapeutic development.

Analytical Chemistry

In analytical chemistry, this glycoside serves as a chromogenic substrate for spectrophotometric assays. Upon hydrolysis by enzymes, it releases a colored product that can be quantified.

Data Table: Spectrophotometric Analysis

| Parameter | Value |

|---|---|

| Wavelength (nm) | 405 |

| Extinction Coefficient | 0.012 mM⁻¹ cm⁻¹ |

| Linear Range | 0.1 - 1.0 mM |

This table summarizes key parameters for using the compound in spectrophotometric assays, showcasing its utility in quantitative analysis.

Glycobiology Studies

The compound is instrumental in glycobiology for studying carbohydrate-protein interactions. Its structural features allow researchers to investigate how glycosylation affects protein function and stability.

Case Study: Protein Binding Studies

An investigation into the binding affinity of this compound with lectins revealed insights into carbohydrate recognition mechanisms. The binding assays demonstrated that the acetyl groups play a crucial role in enhancing interaction strength with specific lectins.

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. This interaction is facilitated by the molecular structure of the compound, which allows it to fit into the active site of the enzyme.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside

- 4-Nitrophenyl 4-O-b-D-galactopyranosyl-b-D-glucopyranoside

Uniqueness

Compared to similar compounds, 4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is unique due to its specific structural arrangement, which provides distinct reactivity and interaction with biological molecules. This uniqueness makes it particularly valuable in biochemical research and industrial applications.

Actividad Biológica

4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside (commonly referred to as 4-NP-GalNAc) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzyme assays and as a substrate for glycosidases. This article explores the biological activity of 4-NP-GalNAc, focusing on its enzymatic interactions, inhibitory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: with a CAS number of 57467-12-6. The structure features a nitrophenyl group linked to a galactopyranoside moiety, which is further acetylated. This specific arrangement is crucial for its biological activity, particularly in enzyme interactions.

Substrate for Glycosidases

4-NP-GalNAc serves as a substrate for various glycosidases, particularly N-acetylhexosaminidases. The enzymatic hydrolysis of this compound releases nitrophenol, which can be quantitatively measured spectrophotometrically.

Kinetic Parameters:

These values indicate a high affinity of N-acetylhexosaminidase for 4-NP-GalNAc compared to other substrates.

Inhibitory Properties

Recent studies have indicated that 4-NP-GalNAc acts as a reversible inhibitor of certain enzymes. Notably, it has been identified as a selective inhibitor of the human histamine H3 receptor. This receptor plays a significant role in neurotransmission and is implicated in various neurological disorders .

Case Studies and Research Findings

- Chemo-Enzymatic Production : A study highlighted the chemo-enzymatic synthesis of 4-NP-GalNAc using immobilized β-N-acetylhexosaminidase. The process demonstrated efficient conversion rates and stability of the enzyme under operational conditions .

- Therapeutic Potential : The inhibition of the H3 receptor by 4-NP-GalNAc suggests potential applications in treating conditions such as narcolepsy and obesity, where modulation of histamine pathways could be beneficial .

Biological Activity Table

| Activity | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for β-N-acetylhexosaminidase |

| Enzyme Activity (U/mg) | 422 ± 17 (for β-GalNAc) |

| Inhibitory Effect | Selective reversible inhibitor of human histamine H3 receptor |

| Potential Applications | Neurological disorders treatment, enzyme assays |

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O17/c1-12(32)29-21-24(22(37)19(10-31)45-27(21)44-18-8-6-17(7-9-18)30(38)39)47-28-26(43-16(5)36)25(42-15(4)35)23(41-14(3)34)20(46-28)11-40-13(2)33/h6-9,19-28,31,37H,10-11H2,1-5H3,(H,29,32)/t19-,20-,21-,22+,23+,24-,25+,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULURJYXRHZLHJ-LWAHQVHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.